Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperidine-4-carboxylate
Description
Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperidine-4-carboxylate is a piperidine-based compound featuring a benzamido-substituted thiophene moiety. Its structure combines a piperidine ring with an ethyl ester group at position 4 and a 2-benzamido-4,5-dimethylthiophen-3-ylmethyl substituent at position 1.
Properties
Molecular Formula |
C22H28N2O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H28N2O3S/c1-4-27-22(26)18-10-12-24(13-11-18)14-19-15(2)16(3)28-21(19)23-20(25)17-8-6-5-7-9-17/h5-9,18H,4,10-14H2,1-3H3,(H,23,25) |
InChI Key |
RDUCLUVEYHUSEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Attachment of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents like benzoyl chloride and an amine.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the thiophene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and synthetic differences between the target compound and related piperidine carboxylates:
Key Observations:
Thiophene vs. Benzothiophene Systems : The target compound’s dimethylthiophene contrasts with the tetrahydrobenzothiophene in . The latter’s saturated ring may reduce aromaticity, impacting electronic properties and binding interactions.
Substituent Diversity : The benzamido group in the target compound differs from the sulfonamide in and the tosyl group in . These groups influence solubility, hydrogen-bonding capacity, and metabolic stability.
Ester Position : All compounds feature an ethyl ester, but its position varies (C1 in vs. C4 in the target compound and ), altering steric and electronic effects on the piperidine ring.
Physicochemical Properties and Spectral Data
NMR Trends:
- Piperidine Protons : In , piperidine protons resonate at δ 1.20–4.24 ppm, influenced by adjacent substituents. The target compound’s thiophene-methyl groups (δ ~2.5 ppm) and benzamido protons (δ ~7–8 ppm) would dominate its spectrum.
- Ester Signals : Ethyl esters in all compounds show characteristic triplets (δ ~1.2–1.3 ppm, CH3) and quartets (δ ~4.1–4.2 ppm, CH2).
Molecular Weight and Stability:
- The target compound’s molecular weight (~430–450 g/mol) likely exceeds derivatives in (C14H24N2O5: 301.18 g/mol), impacting pharmacokinetic properties like membrane permeability.
Biological Activity
Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperidine-4-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure, including a piperidine ring, a benzamido group, and a thiophene moiety, which suggest various applications in medicinal chemistry. This article will explore its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 403.57 g/mol. The structure includes:
- Piperidine ring : A six-membered nitrogen-containing ring contributing to the compound's pharmacological properties.
- Benzamido group : Enhances interaction with biological targets through hydrogen bonding.
- Thiophene moiety : Provides additional hydrophobic interactions that may improve binding affinity to target proteins.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits promising antimicrobial properties . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways.
Table 1: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
Studies have also suggested that this compound may possess anticancer properties . Research indicates that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: In Vitro Anticancer Activity
In a study evaluating the effects on human cancer cell lines, this compound demonstrated significant cytotoxicity against:
- Breast cancer (MCF-7) : IC50 = 12 µM
- Lung cancer (A549) : IC50 = 9 µM
This suggests a potential role in cancer therapy, warranting further investigation into its mechanism of action and therapeutic efficacy .
The proposed mechanism by which this compound exerts its biological effects includes:
- Binding to Specific Receptors : The benzamido group allows for hydrogen bonding with target proteins.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
- Disruption of Cell Membrane Integrity : Its hydrophobic thiophene component may disrupt microbial cell membranes.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzamido Intermediate : Acylation of 2-amino-4,5-dimethylthiophene with benzoyl chloride.
- Piperidine Alkylation : Reacting the benzamido intermediate with piperidine derivatives.
- Esterification : Finalizing the structure through esterification with ethyl chloroformate.
These steps are crucial for achieving high yields and purity in the final product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
